Ethyl 2,3,3-trifluoro-2-methylbutanoate

Description

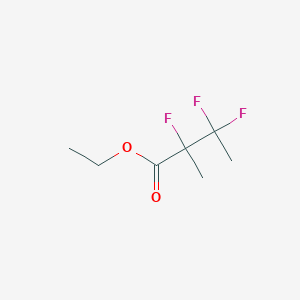

Ethyl 2,3,3-trifluoro-2-methylbutanoate is a fluorinated ester characterized by a butanoate backbone substituted with a methyl group at position 2 and three fluorine atoms at positions 2, 3, and 3. This compound belongs to the class of fluorinated organic esters, which are of significant interest in pharmaceutical, agrochemical, and materials science due to their enhanced stability, lipophilicity, and bioavailability compared to non-fluorinated analogs. The trifluoromethyl and methyl groups at position 2 create steric and electronic effects that influence reactivity and interaction with biological targets or synthetic intermediates.

Properties

Molecular Formula |

C7H11F3O2 |

|---|---|

Molecular Weight |

184.16 g/mol |

IUPAC Name |

ethyl 2,3,3-trifluoro-2-methylbutanoate |

InChI |

InChI=1S/C7H11F3O2/c1-4-12-5(11)6(2,8)7(3,9)10/h4H2,1-3H3 |

InChI Key |

FFQHVIDPMVGJMZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(C(C)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,3,3-trifluoro-2-methylbutanoate can be synthesized through several methods. One common approach involves the esterification of 2,3,3-trifluoro-2-methylbutanoic acid with ethanol in the presence of a strong acid catalyst. The reaction typically requires heating and can be represented as follows:

2,3,3-trifluoro-2-methylbutanoic acid+ethanolacid catalystEthyl 2,3,3-trifluoro-2-methylbutanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,3,3-trifluoro-2-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to form 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under appropriate conditions.

Major Products:

Hydrolysis: 2,3,3-trifluoro-2-methylbutanoic acid and ethanol.

Reduction: 2,3,3-trifluoro-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,3,3-trifluoro-2-methylbutanoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Fluorinated esters like this compound are explored for their potential as drug candidates due to their unique pharmacokinetic properties.

Industry: The compound is used in the development of specialty chemicals and materials with enhanced properties such as increased stability and reactivity.

Mechanism of Action

The mechanism by which ethyl 2,3,3-trifluoro-2-methylbutanoate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Ethyl 4,4,4-Trifluoro-2-Methyl-3-(Phenylimino)Butanoate (CAS 1242336-58-8)

Ethyl 2-Bromo-3,3-Dimethylbutanoate (CAS 1597397-20-0)

- Formula : C₈H₁₅BrO₂

- Key Features: The bromine atom at position 2 increases electrophilicity, making this compound reactive in nucleophilic substitution reactions. In contrast, the fluorine atoms in Ethyl 2,3,3-trifluoro-2-methylbutanoate confer electron-withdrawing effects without the same level of reactivity, favoring stability under acidic or oxidative conditions.

- Applications : Intermediate in synthesizing agrochemicals or bioactive molecules requiring halogenated motifs .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-Trifluoroethylamino)Butanoate

- Synthesis: Produced via reaction of methyl (2S)-2-amino-3,3-dimethylbutanoate with trifluoroethyl triflate and diisopropylethyl amine, followed by purification via C18 reverse-phase chromatography.

- Comparison: The trifluoroethylamino group introduces hydrogen-bonding capacity and chirality, which are absent in the target compound. This makes it more suitable for enantioselective catalysis or peptidomimetic drug design .

Physicochemical and Functional Comparisons

*Estimated based on analogs in –4.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.